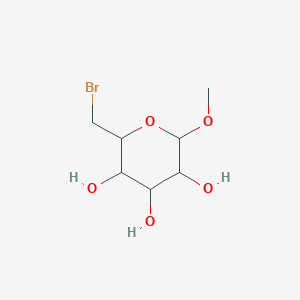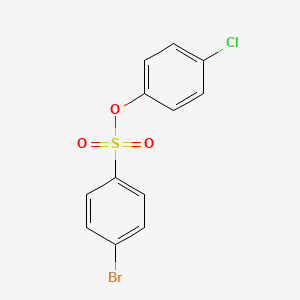
(4-Chlorophenyl) 4-bromobenzenesulfonate
説明
“(4-Chlorophenyl) 4-bromobenzenesulfonate” is an organic compound . It is used for laboratory purposes .
Synthesis Analysis
The synthesis of compounds similar to “this compound” involves multi-step processes . These processes involve the use of N-acyl-α-amino acids, 1,3-oxazol-5 (4 H )-ones, N-acyl-α-amino ketones, and 1,3-oxazoles derivatives .Molecular Structure Analysis
The molecular structure of “this compound” can be found in various chemical databases .Chemical Reactions Analysis
“this compound” and its derivatives find application in synthesis and catalysis. They are used in palladium-catalyzed intramolecular direct arylation of 2-bromobenzenesulfonic acid derivatives.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be found in various chemical databases .科学的研究の応用
Photooxidation in Environmental Chemistry
4-Chlorophenyl 4-bromobenzenesulfonate derivatives are utilized in environmental chemistry, particularly in studies involving photooxidation processes. Miller and Crosby (1983) investigated the photooxidation of 4-chloroaniline, which shares a similar structural motif with 4-chlorophenyl 4-bromobenzenesulfonate. Their study highlighted the formation of chloronitrobenzenes and chloronitrosobenzenes under specific irradiation conditions, demonstrating the compound's potential role in environmental remediation and pollution studies (Miller & Crosby, 1983).
Chemical Synthesis and Reaction Studies
In the field of chemical synthesis, such compounds are used in understanding reaction mechanisms and developing new synthetic pathways. For example, Roberts and Lee (1951) explored the solvolysis of norbornyl derivatives, which could include the 4-bromobenzenesulfonate group, to understand carbonium ion intermediates (Roberts & Lee, 1951). Similarly, Cho et al. (2003) used derivatives of 4-bromobenzenesulfonate in Suzuki-Miyaura reactions, showcasing their utility in cross-coupling reactions (Cho et al., 2003).
Advanced Materials and Organometallic Chemistry
In the realm of advanced materials and organometallic chemistry, such compounds are important for the synthesis and characterization of novel coordination polymers and organometallic structures. Deng et al. (2011) studied organosilver(I) coordination polymers constructed from benzenesulfonic acids, including chlorobenzenesulfonates, revealing insights into their structural and electronic properties (Deng et al., 2011).
Supramolecular Chemistry
In supramolecular chemistry, these compounds are utilized to understand noncovalent interactions and molecular assembly. Andleeb et al. (2018) investigated the role of halogen bonding and π-π interactions in the assembly of arylsulfonates, where chlorobenzenesulfonate derivatives were key components (Andleeb et al., 2018).
Halogen Bonding in Crystal Engineering
Research on halogen bonding, especially involving chloro and bromo substituents, is prominent in crystal engineering and design. Studies like those by Pigge, Vangala, and Swenson (2006) on halotriaroylbenzenes highlight the importance of X...O=C and X...X interactions in determining molecular structures (Pigge, Vangala, & Swenson, 2006).
Safety and Hazards
特性
IUPAC Name |
(4-chlorophenyl) 4-bromobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClO3S/c13-9-1-7-12(8-2-9)18(15,16)17-11-5-3-10(14)4-6-11/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFKBANEBMPBIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OS(=O)(=O)C2=CC=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70966462 | |
| Record name | 4-Chlorophenyl 4-bromobenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70966462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7463-24-3, 5210-50-4 | |
| Record name | NSC404331 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404331 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chlorophenyl 4-bromobenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70966462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



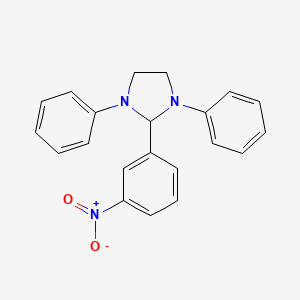

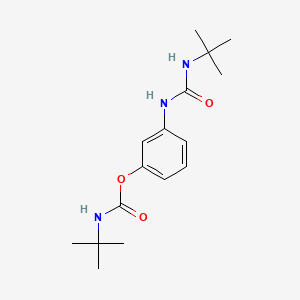

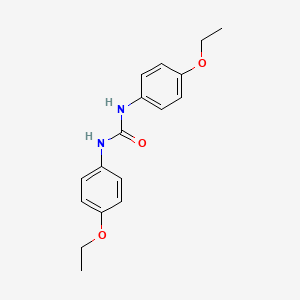
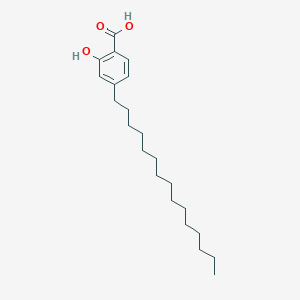
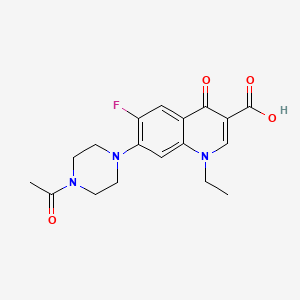
![6-Oxabicyclo[3.1.0]hexan-3-one](/img/structure/B3056766.png)
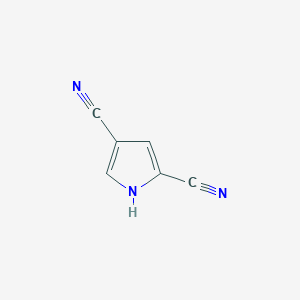
![2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine](/img/structure/B3056769.png)
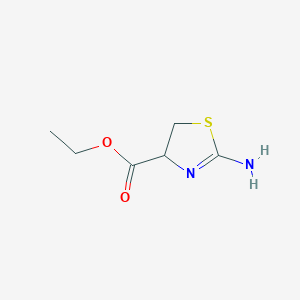
![3-Amino-2-phenyl-2H-pyrazolo[4,3-c]pyridine-4,6-diol](/img/structure/B3056771.png)
